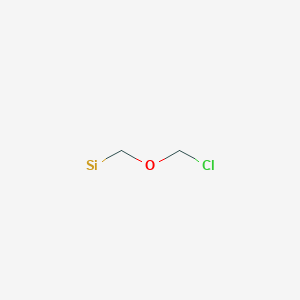
CID 57056341
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Chloromethoxy)methyl]silane is an organosilicon compound with the molecular formula C5H13ClOSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to a chloromethoxy group and a methyl group, making it a valuable intermediate in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [(Chloromethoxy)methyl]silane involves the reaction of silicon with chloromethane in the presence of a copper catalyst. . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The silicon used must be at least 97% pure, and the particle size should be between 45 and 250 µm .
Industrial Production Methods
In industrial settings, the Müller-Rochow process is carried out in fluidized bed reactors. The silicon-copper catalyst is heated to 280°C, and a stream of chloromethane is introduced to create turbulence, preventing hot spots. The raw silane mixture is then condensed and separated into its constituent silanes through column distillation .
Chemical Reactions Analysis
Types of Reactions
[(Chloromethoxy)methyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Reduction: [(Chloromethoxy)methyl]silane can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
[(Chloromethoxy)methyl]silane has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(Chloromethoxy)methyl]silane involves its ability to form strong bonds with oxygen and other electronegative atoms. This property makes it an effective reagent in hydrosilylation and substitution reactions . The compound’s reactivity is primarily due to the presence of the silicon-chlorine bond, which can be easily broken and replaced by other groups .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)trimethylsilane: Similar in structure but with three methyl groups instead of a chloromethoxy group.
2-(Chloromethoxy)ethyltrimethylsilane: Contains an ethyl group between the silicon and chloromethoxy group.
Chlorosilanes: A broader category of compounds with at least one silicon-chlorine bond.
Uniqueness
[(Chloromethoxy)methyl]silane is unique due to its chloromethoxy group, which provides distinct reactivity compared to other chlorosilanes.
Properties
Molecular Formula |
C2H4ClOSi |
|---|---|
Molecular Weight |
107.59 g/mol |
InChI |
InChI=1S/C2H4ClOSi/c3-1-4-2-5/h1-2H2 |
InChI Key |
IOBNFGBFKHASON-UHFFFAOYSA-N |
Canonical SMILES |
C(OCCl)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















